

Synthesis of Heterocycles from Anthranil: Application Notes and Protocols

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Compound of Interest

Compound Name: Anthranil

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Introduction

Anthranil (2,1-benzisoxazole) and its derivatives, such as **anthranilic acid**, are versatile and readily available starting materials in organic synthesis. Their unique chemical reactivity makes them valuable precursors for the construction of a wide array of nitrogen-containing heterocyclic compounds. These heterocycles, including quinolines, acridones, quinazolinones, and benzodiazepines, form the core scaffolds of numerous pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the synthesis of these important heterocyclic systems starting from **anthranil** and its derivatives.

Application Notes

The application of **anthranil** and its derivatives in heterocyclic synthesis is broad, owing to the susceptibility of the N-O bond to cleavage, which initiates ring-opening and subsequent reconstruction pathways. This reactivity allows for diverse annulation strategies to build complex molecular architectures.

- **Quinolines:** The synthesis of quinolines from **anthranils** often proceeds via a ring-opening/reconstruction strategy. Transition metal catalysis, particularly with copper, has proven effective in facilitating the reaction of **anthranils** with various coupling partners like ketones, aldehydes, and alkynes.^[1] These methods are valued for their high yields and

broad substrate scope.[1] Traditional methods like the Niementowski and Friedländer syntheses, which utilize **anthranilic acid**, remain relevant for accessing specific substitution patterns.[2][3]

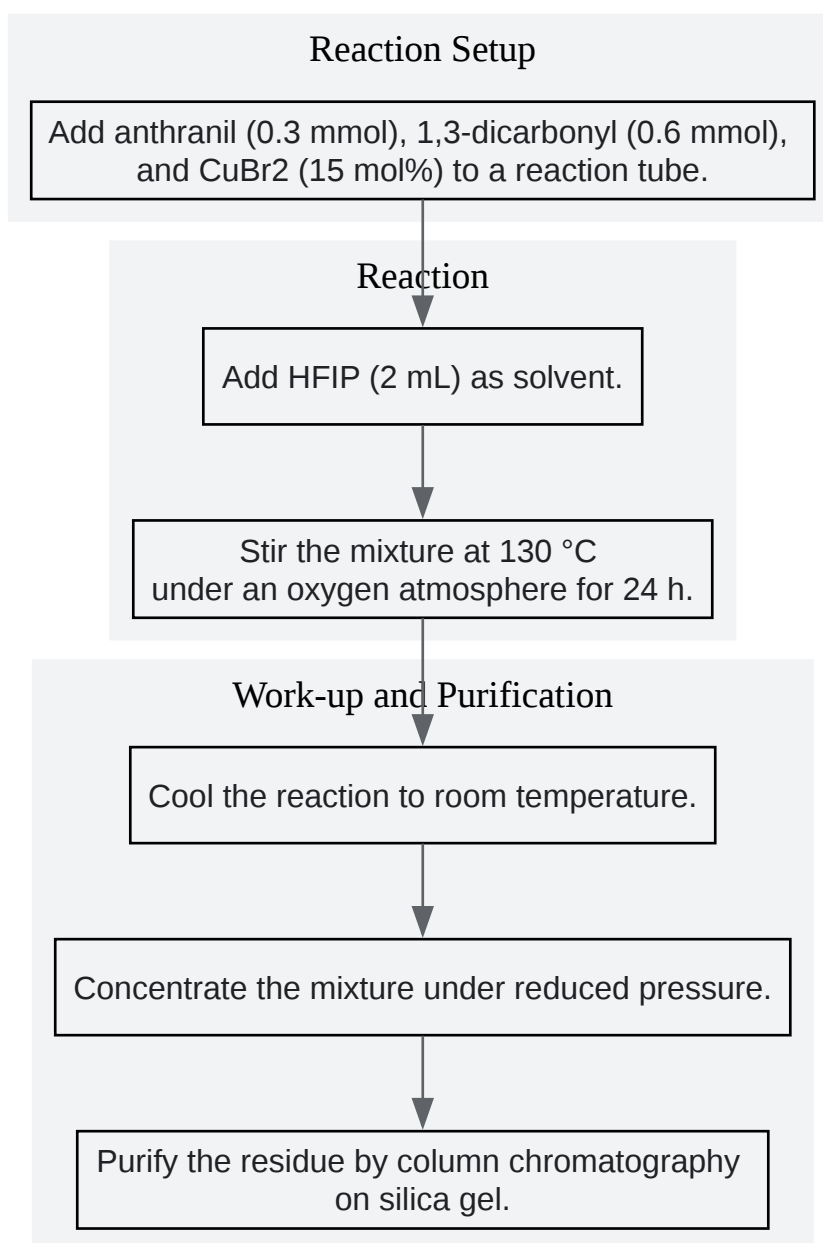
- **Acridones:** Acridone alkaloids are a significant class of biologically active compounds.[4] Their synthesis from **anthranilic acid** derivatives typically involves a condensation reaction followed by cyclization.[4][5] A common strategy is the reaction of an N-aryl**anthranilic acid**, which can be prepared from **anthranilic acid**, followed by an intramolecular Friedel-Crafts-type acylation.[6] The reaction conditions for the conversion of **anthranils** to acridones can be sensitive to temperature, solvent, and the presence of metal catalysts.[7]
- **Quinazolinones:** Quinazolinones are another class of heterocycles with a wide range of pharmacological activities.[8] A prevalent synthetic route involves the acylation of **anthranilic acid**, followed by cyclization with an amine or ammonia source.[8] The initial acylation often forms a benzoxazinone intermediate, which then reacts with an amine to yield the desired quinazolinone.[8] Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing quinazolinones from **anthranilic acid**. [9]
- **Benzodiazepines:** Benzodiazepines are a well-known class of psychoactive drugs.[10] Their synthesis can be achieved from **anthranilic acid** derivatives through various strategies. One modern and efficient approach is the Ugi four-component reaction (Ugi-4CR), which allows for the rapid assembly of diverse benzodiazepine scaffolds.[11] Other methods involve the ring expansion of aziridines with **anthranilic acids** or the reaction of **anthranilonitrile** with organomagnesium compounds followed by rearrangement.[12][13][14]

Experimental Protocols & Data

Synthesis of Quinolines via Copper-Catalyzed Ring-Opening of Anthranils

This protocol describes the synthesis of 2-aryl-3-acylquinolines from **anthranils** and 1,3-dicarbonyl compounds.

Experimental Workflow:



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Caption: General workflow for the copper-catalyzed synthesis of quinolines.

Methodology:

- To a sealable reaction tube, add the substituted **anthranil** (0.3 mmol, 1.0 equiv), the 1,3-dicarbonyl compound (0.6 mmol, 2.0 equiv), and copper(II) bromide (0.045 mmol, 15 mol%).
- Add hexafluoroisopropanol (HFIP, 2 mL).

- Seal the tube and stir the reaction mixture vigorously at 130 °C under an oxygen atmosphere for 24 hours.
- After completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure to remove the solvent.
- Purify the crude residue by flash column chromatography on silica gel to afford the desired quinoline derivative.

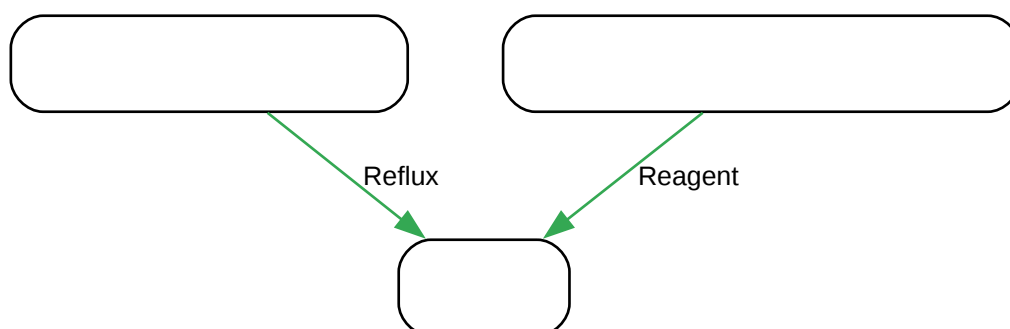
Quantitative Data Summary:

Anthranil Substituent	1,3-Dicarbonyl Compound	Product Yield (%)	Reference
H	1,3-Diphenylpropane-1,3-dione	85	[1]
5-OMe	1,3-Diphenylpropane-1,3-dione	81	[1]
5-F	1,3-Diphenylpropane-1,3-dione	75	[1]
5-Cl	1,3-Diphenylpropane-1,3-dione	72	[1]
5-Br	1,3-Diphenylpropane-1,3-dione	68	[1]
5-CF ₃	1,3-Diphenylpropane-1,3-dione	51	[1]
H	1-Phenylbutane-1,3-dione	78	[1]
H	Pentane-2,4-dione	65	[1]

Synthesis of Acridones from N-Phenylanthranilic Acids

This protocol outlines the synthesis of acridones via the cyclization of N-phenyl**anthranilic** acids.

Reaction Pathway:



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Caption: Synthesis of acridones from N-phenyl**anthranilic** acids.

Methodology:

- In a round-bottomed flask equipped with a reflux condenser, place N-phenyl**anthranilic** acid (0.23 mol).
- Carefully add phosphorus oxychloride (160 mL, 1.76 mol).
- Slowly heat the mixture to 85-90 °C on a water bath. A vigorous reaction should commence.
- Once the reaction begins, remove the flask from the heat source. If the reaction becomes too vigorous, cool the flask briefly in a cold water bath.
- After the initial vigorous reaction subsides, heat the mixture on a boiling water bath for 1-2 hours until the evolution of hydrogen chloride gas ceases.
- Pour the hot reaction mixture into a large beaker containing a mixture of crushed ice and water.
- Boil the resulting yellow precipitate for five minutes and then filter.
- Wash the solid with hot water until the washings are neutral.

- Dry the crude acridone in an oven at 120 °C.

Quantitative Data Summary:

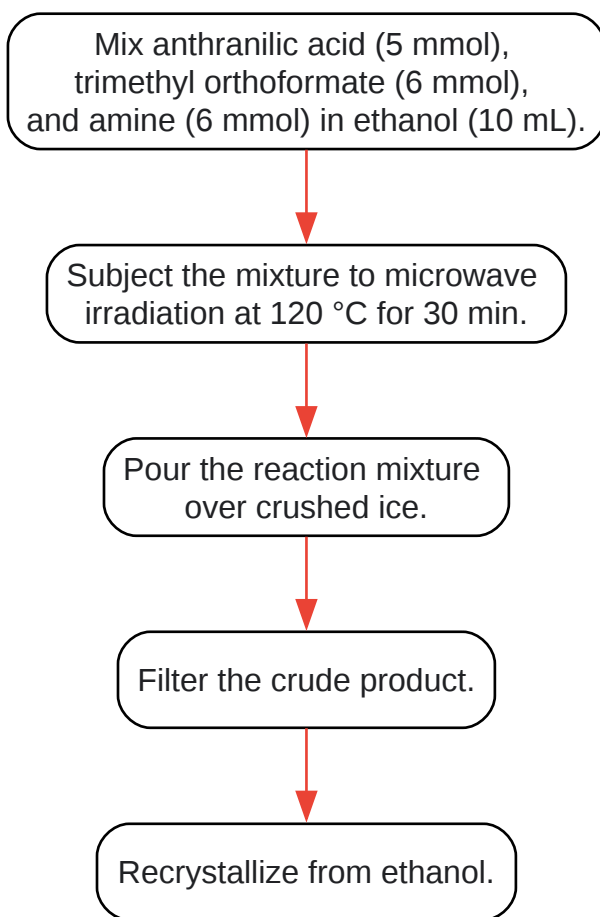
N-Phenylanthranilic Acid	Product	Yield (%)	Reference
Unsubstituted	Acridone	76-85	Organic Syntheses, Coll. Vol. 2, p.15 (1943)
2'-Methyl	4-Methylacridone	-	[7]
4'-Methyl	2-Methylacridone	-	[7]

Yields for substituted derivatives were not explicitly provided in the cited abstract but the study focuses on the regioselectivity of the cyclization.

Synthesis of Quinazolinones from Anthranilic Acid

This protocol details a microwave-assisted synthesis of 3-substituted-quinazolin-4(3H)-ones.

Experimental Workflow:



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Caption: Microwave-assisted synthesis of quinazolinones.

Methodology:

- In a microwave reaction vessel, combine **anthranilic acid** (5 mmol, 1.0 equiv), trimethyl orthoformate (6 mmol, 1.2 equiv), and the desired primary amine (6 mmol, 1.2 equiv) in ethanol (10 mL).
- Seal the vessel and place it in a microwave reactor.
- Irradiate the mixture at 120 °C for 30 minutes.
- After cooling, pour the reaction mixture over crushed ice.
- Collect the precipitated crude product by filtration.

- Recrystallize the solid from ethanol to obtain the pure 3-substituted-quinazolin-4(3H)-one.

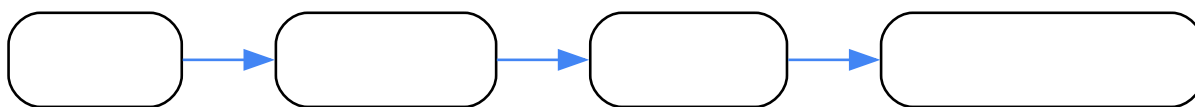
Quantitative Data Summary:

Amine	Product Yield (%)	Reference
4-(Trifluoromethyl)aniline	85	[9]
4-Fluoroaniline	92	[9]
4-Chloroaniline	90	[9]
4-Bromoaniline	88	[9]
Aniline	95	[9]

Synthesis of Benzodiazepines via Ugi Four-Component Reaction

This protocol describes the synthesis of 1,4-benzodiazepine-6-ones using a Ugi-deprotection-cyclization (UDC) strategy.[11]

Logical Relationship of UDC Strategy:



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Caption: Ugi-Deprotection-Cyclization (UDC) strategy for benzodiazepine synthesis.

Methodology: Step 1: Ugi Four-Component Reaction

- To a solution of methyl **anthranilate** (1.0 equiv) in methanol, add the isocyanide (1.0 equiv), Boc-glycinal (1.0 equiv), and a carboxylic acid (1.0 equiv).
- Stir the reaction mixture at room temperature for 48 hours.
- Remove the solvent under reduced pressure to obtain the crude Ugi product.

Step 2: Deprotection and Cyclization

- Dissolve the crude Ugi product in 1,2-dichloroethane (DCE) containing 10% trifluoroacetic acid (TFA).
- Heat the solution at 40 °C overnight.
- Cool the reaction mixture and concentrate under reduced pressure.
- Purify the residue by flash column chromatography to yield the 1,4-benzodiazepine-6-one.

Quantitative Data Summary:

Isocyanide	Carboxylic Acid	Overall Yield (%)	Reference
tert-Butyl isocyanide	Acetic acid	65	[11]
tert-Butyl isocyanide	Propionic acid	62	[11]
Cyclohexyl isocyanide	Acetic acid	71	[11]
Cyclohexyl isocyanide	Isobutyric acid	68	[11]
Benzyl isocyanide	Acetic acid	58	[11]

Conclusion

The synthetic versatility of **anthranil** and its derivatives provides a powerful platform for the construction of medicinally important heterocyclic compounds. The protocols and data presented herein offer a detailed guide for researchers in the fields of organic synthesis and drug discovery to access a diverse range of quinolines, acridones, quinazolinones, and benzodiazepines. The continued development of novel synthetic methodologies starting from these readily available precursors will undoubtedly lead to the discovery of new chemical entities with significant biological activities.

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